

Application Notes and Protocols for ACY-1083 in In Vivo Mouse Studies

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Compound of Interest

Compound Name: ACY-1083

Cat. No.: B2862329

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Audience: Researchers, scientists, and drug development professionals.

Introduction

ACY-1083 is a highly selective histone deacetylase 6 (HDAC6) inhibitor that has shown significant therapeutic potential in preclinical mouse models of various diseases, most notably chemotherapy-induced peripheral neuropathy (CIPN) and lupus nephritis. Its mechanism of action primarily involves the deacetylation of non-histone proteins, with α -tubulin being a key substrate. By inhibiting HDAC6, **ACY-1083** increases α -tubulin acetylation, which can restore mitochondrial transport and function in neurons, modulate inflammatory responses, and regulate gene expression. These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and known signaling pathways associated with **ACY-1083** administration in mice.

Data Presentation: ACY-1083 Dosage and Administration in Mice

The following tables summarize the quantitative data on **ACY-1083** dosage and administration from various in vivo mouse studies.

Table 1: **ACY-1083** Dosage in Chemotherapy-Induced Peripheral Neuropathy (CIPN) Mouse Models

Mouse Strain	Chemotherapeutic Agent	ACY-1083 Dosage	Administration Route	Frequency	Duration	Vehicle	Key Findings
C57BL/6 J	Cisplatin (2.3 mg/kg/day, i.p., 5 days on, 5 days rest, 5 days on)	3 mg/kg	i.p.	Daily	7 days	20% 2-hydroxypropyl- β -cyclodextrin + 0.5% hydroxypropyl methylcellulose in water	Ineffective at reversing mechanical allodynia
C57BL/6 J	Cisplatin (2.3 mg/kg/day, i.p., 5 days on, 5 days rest, 5 days on)	10 mg/kg	i.p.	Daily	3, 7, or 14 days	20% 2-hydroxypropyl- β -cyclodextrin + 0.5% hydroxypropyl methylcellulose in water	Effectively reverses cisplatin-induced mechanical allodynia and spontaneous pain[1][2]
C57BL/6 J	Cisplatin (2.3 mg/kg/day, i.p., 5 days)	10 mg/kg	i.p.	Daily (1 hr prior to cisplatin and for 2 days after)	7 days	20% 2-hydroxypropyl- β -cyclodextrin + 0.5% hydroxypropyl methylcellulose in water	Prevents the development of mechanical allodynia

					lulose in water	
C57BL/6 J	Paclitaxel	Not specified in mice, but 3 mg/kg twice daily via oral gavage was used in rats	Oral Gavage (in rats)	Twice Daily	7 days	Not specified
					Reverses paclitaxel-induced mechanical allodynia in rats	

Table 2: **ACY-1083** Dosage in a Lupus Nephritis Mouse Model

Mouse Strain	Disease Model	ACY-1083 Dosage	Administration Route	Frequency	Duration	Vehicle	Key Findings
NZB/W F1	Spontaneous Lupus Nephritis	0.3 mg/kg	i.p.	5 days/week	13 weeks	0.05% Hydroxy-propyl-methyl cellulose (HPMC) in water	Did not significantly decrease proteinuria[3]
NZB/W F1	Spontaneous Lupus Nephritis	1 mg/kg	i.p.	5 days/week	13 weeks	0.05% HPMC in water	Significantly decreased proteinuria and glomerular histopathology[3]
NZB/W F1	Spontaneous Lupus Nephritis	3 mg/kg	i.p.	5 days/week	13 weeks	0.05% HPMC in water	Significantly decreased proteinuria and glomerular histopathology[3]

Table 3: Pharmacokinetic Parameters of **ACY-1083** in Mice

Mouse Strain	Dosage	Administration Route	Cmax	T1/2	Vehicle
C57BL/6J	5 mg/kg	i.p.	936 ng/mL	3.5 hours	10% dimethylacetamide + 10% Solutol HS 15 in saline

Experimental Protocols

Protocol 1: Preparation and Administration of ACY-1083

Materials:

- **ACY-1083** (powder)
- Vehicle solution (choose one based on the experimental model):
 - For CIPN studies: 20% (w/v) 2-hydroxypropyl- β -cyclodextrin and 0.5% (w/v) hydroxypropyl methylcellulose in sterile water.[\[4\]](#)[\[5\]](#)
 - For lupus nephritis studies: 0.05% (w/v) Hydroxy-propyl-methyl cellulose (HPMC) in sterile deionized water.[\[3\]](#)
 - For pharmacokinetic studies: 10% dimethylacetamide (DMAC) + 10% Solutol HS 15 in saline.[\[6\]](#)
- Sterile microcentrifuge tubes
- Vortex mixer
- Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

- Calculate the required amount of **ACY-1083** and vehicle based on the desired final concentration and the number of animals to be dosed.

- Weigh the **ACY-1083** powder and transfer it to a sterile microcentrifuge tube.
- Add the appropriate volume of the chosen vehicle to the tube.
- Vortex the solution until the **ACY-1083** is completely dissolved. Gentle warming may be required for some vehicles, but consult the manufacturer's instructions.
- Administer the **ACY-1083** solution to the mice via intraperitoneal (i.p.) injection at the dosages specified in the tables above. The injection volume should be appropriate for the size of the mouse (typically 5-10 mL/kg).

Protocol 2: Assessment of Mechanical Allodynia using the Von Frey Test

Materials:

- Von Frey filaments of varying calibrated forces
- Elevated wire mesh platform
- Plexiglas enclosures for each mouse

Procedure:

- Acclimatize the mice to the testing environment by placing them in the Plexiglas enclosures on the wire mesh platform for at least 30-60 minutes before testing.^[7]
- Begin testing by applying a von Frey filament to the plantar surface of the hind paw with enough force to cause it to bend.^[1]
- A positive response is a sharp withdrawal, flinching, or licking of the paw.
- The "up-down" method is commonly used to determine the 50% paw withdrawal threshold. Start with a filament in the middle of the force range. If there is a response, use the next weaker filament. If there is no response, use the next stronger filament.^[7]
- Continue this pattern until the first change in response is observed, and then for a set number of additional stimuli (e.g., 4-6 more).

- Calculate the 50% paw withdrawal threshold using the formula described by Chaplan et al. (1994).

Protocol 3: Immunohistochemistry for Intraepidermal Nerve Fibers (IENF)

Materials:

- Mouse paw tissue
- 4% paraformaldehyde (PFA) for fixation
- 30% sucrose solution for cryoprotection
- Optimal cutting temperature (OCT) compound
- Cryostat
- Primary antibody: anti-PGP9.5
- Secondary antibody (fluorescently labeled)
- Mounting medium with DAPI
- Microscope (confocal or fluorescence)

Procedure:

- Euthanize the mouse and collect the hind paw skin.
- Fix the tissue in 4% PFA overnight at 4°C.[8]
- Cryoprotect the tissue by incubating it in 30% sucrose until it sinks.[8]
- Embed the tissue in OCT compound and freeze.
- Cut 20-50 µm sections using a cryostat.

- Perform immunohistochemical staining using a standard protocol. Briefly, this involves blocking non-specific binding sites, incubating with the primary antibody (e.g., rabbit anti-PGP9.5), followed by incubation with a fluorescently labeled secondary antibody.
- Mount the sections with a mounting medium containing DAPI to counterstain nuclei.
- Image the sections using a confocal or fluorescence microscope.
- Quantify the number of IENFs crossing the dermal-epidermal junction and express the data as fibers/mm.

Protocol 4: RNAScope for Gene Expression in Dorsal Root Ganglia (DRG)

Materials:

- Mouse DRG tissue
- RNAScope kit (probes for target genes, e.g., Oprd1)
- Hybridization oven
- Microscope

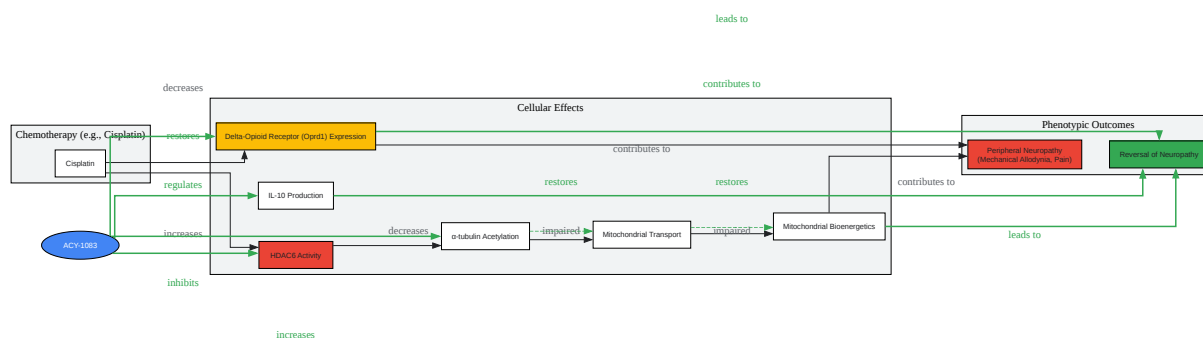
Procedure:

- Dissect the lumbar DRGs from the mice.
- Fresh-freeze the tissue or fix and embed in paraffin.
- Section the tissue using a cryostat or microtome.
- Follow the RNAScope manufacturer's protocol for pretreatment, probe hybridization, signal amplification, and detection.[\[9\]](#)[\[10\]](#)
- The protocol involves a series of incubations with different reagents to specifically label the target RNA molecules.

- Counterstain with a nuclear stain like DAPI.
- Image the sections using a fluorescence microscope.
- Quantify the number of positive cells or the signal intensity per cell.

Signaling Pathways and Experimental Workflows

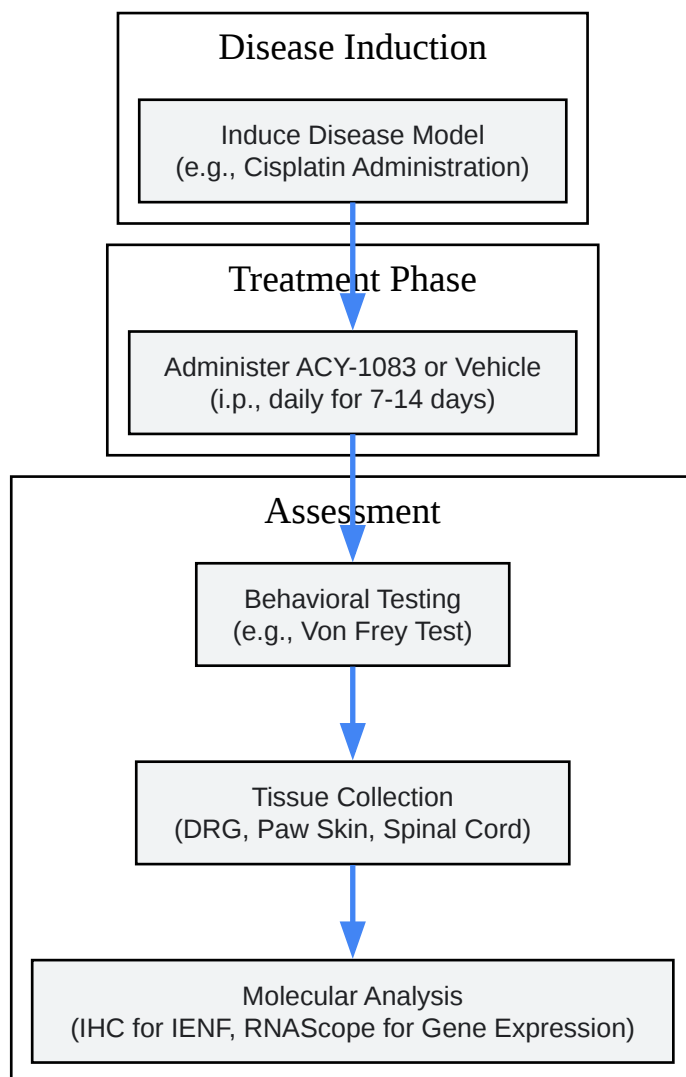
Signaling Pathway of ACY-1083 in Chemotherapy-Induced Peripheral Neuropathy



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Caption: **ACY-1083** reverses CIPN by inhibiting HDAC6.

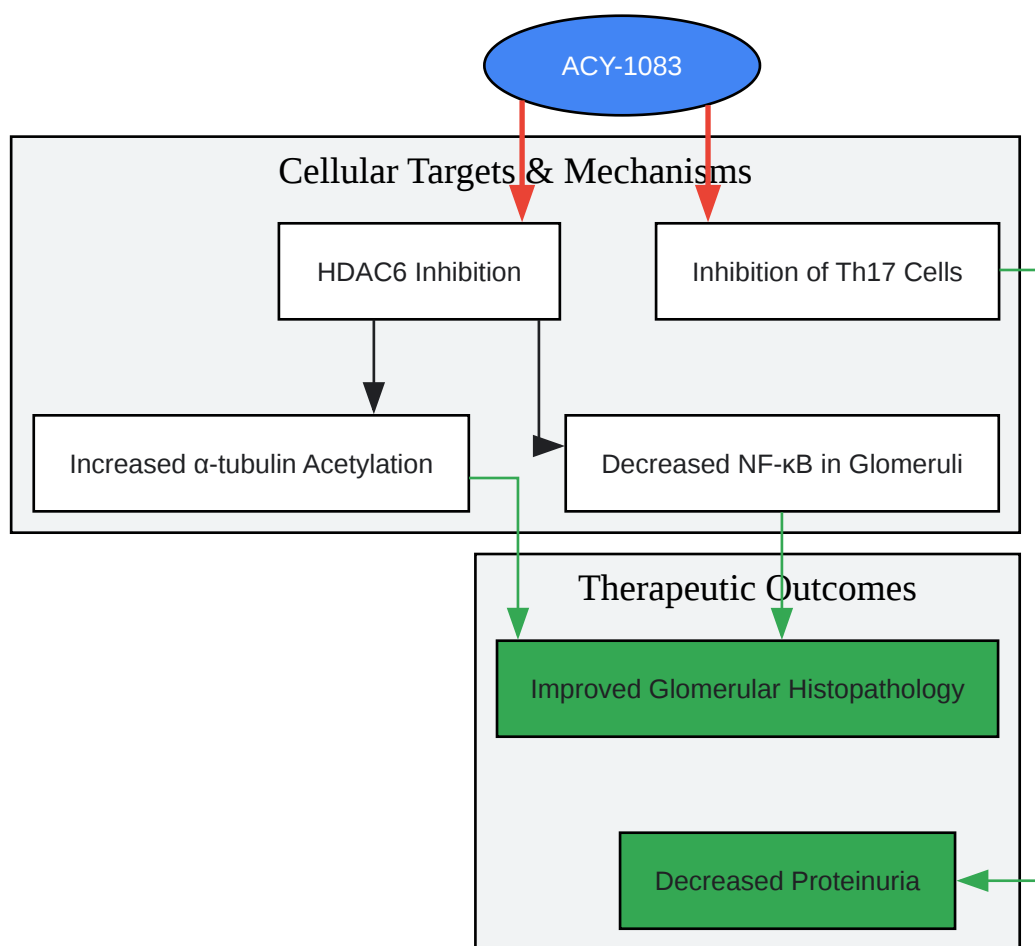
Experimental Workflow for a Typical **ACY-1083** In Vivo Mouse Study



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Caption: Workflow for **ACY-1083** in vivo mouse studies.

Logical Relationship of **ACY-1083**'s Effects in Lupus Nephritis



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Caption: **ACY-1083**'s therapeutic effects in lupus nephritis.

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- To cite this document: BenchChem. [Application Notes and Protocols for ACY-1083 in In Vivo Mouse Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2862329#acy-1083-dosage-for-in-vivo-mouse-studies]

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